3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a hydroxypropyl group attached to the oxazolidinone ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-chloropropanol with oxazolidinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of oxazolidinone, leading to the formation of the desired product.
Starting Materials: 3-chloropropanol and oxazolidinone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-oxazolidin-2-one.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: 3-(3-oxopropyl)-1,3-oxazolidin-2-one.
Reduction: 3-(3-aminopropyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is explored for its potential use in treating bacterial infections.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The oxazolidinone ring can interact with nucleophilic residues, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: Features a hydroxypropyl group.
3-(3-Aminopropyl)-1,3-oxazolidin-2-one: Contains an aminopropyl group instead of a hydroxypropyl group.
3-(3-Oxopropyl)-1,3-oxazolidin-2-one: Contains an oxopropyl group.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-3-5-10-6(7)9/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNTXFYGOPFHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450351 | |
Record name | 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87010-29-5 | |
Record name | 3-(3-Hydroxypropyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87010-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxypropyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087010295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-hydroxypropyl)oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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